molecular formula C12H15Cl2NO B1530639 [1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine CAS No. 1379811-63-8

[1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine

Cat. No.: B1530639
CAS No.: 1379811-63-8
M. Wt: 260.16 g/mol
InChI Key: GIPHGARBJRUKSM-UHFFFAOYSA-N
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Description

[1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine: is an organic compound with the molecular formula C12H15Cl2NO and a molecular weight of 260.16 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine typically involves the reaction of 3,5-dichlorophenol with 1-cyclopropyl-2-chloroethane in the presence of a base to form the intermediate 1-cyclopropyl-2-(3,5-dichlorophenoxy)ethane. This intermediate is then reacted with methylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH .

Chemical Reactions Analysis

Types of Reactions

[1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

[1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]amine
  • [1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]ethylamine

Uniqueness

[1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine is unique due to its specific structural features, such as the presence of a cyclopropyl group and dichlorophenoxy moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-cyclopropyl-2-(3,5-dichlorophenoxy)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c1-15-12(8-2-3-8)7-16-11-5-9(13)4-10(14)6-11/h4-6,8,12,15H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPHGARBJRUKSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(COC1=CC(=CC(=C1)Cl)Cl)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501165319
Record name Cyclopropanemethanamine, α-[(3,5-dichlorophenoxy)methyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379811-63-8
Record name Cyclopropanemethanamine, α-[(3,5-dichlorophenoxy)methyl]-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-63-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanemethanamine, α-[(3,5-dichlorophenoxy)methyl]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501165319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine
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[1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine
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[1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine
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[1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine
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[1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine
Reactant of Route 6
[1-Cyclopropyl-2-(3,5-dichlorophenoxy)ethyl]methylamine

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